Fmoc-Trp(For)-OH
Fmoc-Trp(For)-OH
Fmoc-trp(for)-oh
Brand Name:
Vulcanchem
CAS No.:
152338-45-9
VCID:
VC0557366
InChI:
InChI=1S/C27H22N2O5/c30-16-29-14-17(18-7-5-6-12-25(18)29)13-24(26(31)32)28-27(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,14,16,23-24H,13,15H2,(H,28,33)(H,31,32)/t24-/m0/s1
SMILES:
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C5=CC=CC=C54)C=O)C(=O)O
Molecular Formula:
C27H22N2O5
Molecular Weight:
454,47 g/mole
Fmoc-Trp(For)-OH
CAS No.: 152338-45-9
Cat. No.: VC0557366
Molecular Formula: C27H22N2O5
Molecular Weight: 454,47 g/mole
* For research use only. Not for human or veterinary use.

Specification
Description | Fmoc-trp(for)-oh |
---|---|
CAS No. | 152338-45-9 |
Molecular Formula | C27H22N2O5 |
Molecular Weight | 454,47 g/mole |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C27H22N2O5/c30-16-29-14-17(18-7-5-6-12-25(18)29)13-24(26(31)32)28-27(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,14,16,23-24H,13,15H2,(H,28,33)(H,31,32)/t24-/m0/s1 |
Standard InChI Key | JUBHNFTUFSVYOJ-DEOSSOPVSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C5=CC=CC=C54)C=O)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C5=CC=CC=C54)C=O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator